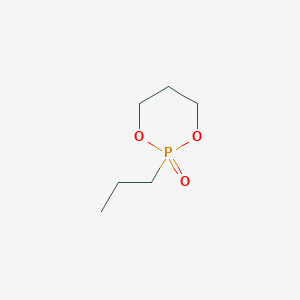
2-Propyl-1,3,2-dioxaphosphorinane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyl-1,3,2-dioxaphosphorinane 2-oxide is a cyclic organophosphorus compound It is characterized by a six-membered ring containing both oxygen and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of a suitable diol with a phosphorus-containing reagent. One common method is the reaction of 1,3-propanediol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propyl-1,3,2-dioxaphosphorinane 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: The phosphorus atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphorinane derivatives.
Applications De Recherche Scientifique
2-Propyl-1,3,2-dioxaphosphorinane 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Propyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The phosphorus atom in the compound can form strong bonds with nucleophilic sites in biomolecules, leading to its biological effects.
Comparaison Avec Des Composés Similaires
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide
- 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide
- 2-Methoxy-1,3,2-dioxaphospholane 2-oxide
Comparison: 2-Propyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to its specific substituents and ring structure, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it suitable for specific applications .
Propriétés
Numéro CAS |
118792-91-9 |
|---|---|
Formule moléculaire |
C6H13O3P |
Poids moléculaire |
164.14 g/mol |
Nom IUPAC |
2-propyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C6H13O3P/c1-2-6-10(7)8-4-3-5-9-10/h2-6H2,1H3 |
Clé InChI |
MKWMIUPMVSCKOM-UHFFFAOYSA-N |
SMILES canonique |
CCCP1(=O)OCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


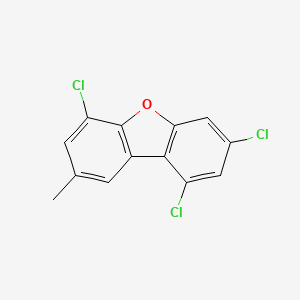

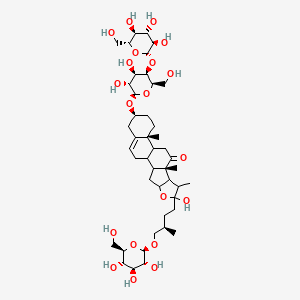


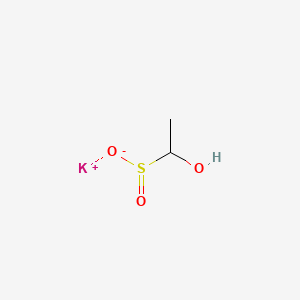
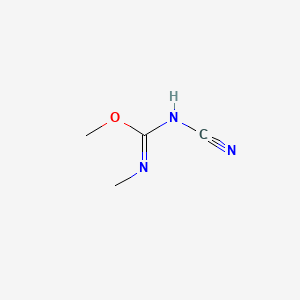
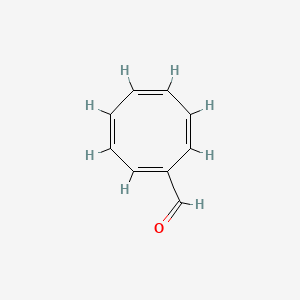
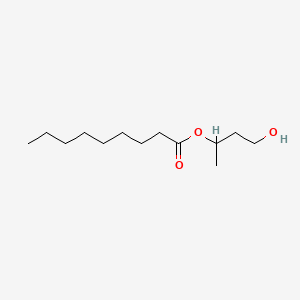
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)



